2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonylamino group, a methoxy group, and difluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(2-methoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide
- 2-[benzyl-(2-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide
- 2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide
Uniqueness
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both methoxy and difluorophenyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4S/c1-16-8-11-21(31-2)22(12-16)32(29,30)27(14-17-6-4-3-5-7-17)15-23(28)26-20-10-9-18(24)13-19(20)25/h3-13H,14-15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQCDQVQPXKHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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